molecular formula C17H12N2O3 B11725177 N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

Cat. No.: B11725177
M. Wt: 292.29 g/mol
InChI Key: KZWVAKKUDLOWKU-UHFFFAOYSA-N
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Description

N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide is a compound that features a chromone ring connected to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities, including anticancer and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

4-oxo-4H-chromene-3-carbaldehyde+benzohydrazideN’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide\text{4-oxo-4H-chromene-3-carbaldehyde} + \text{benzohydrazide} \rightarrow \text{N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide} 4-oxo-4H-chromene-3-carbaldehyde+benzohydrazide→N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

Industrial Production Methods

While specific industrial production methods for N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide stands out due to its dual functionality, combining the chromone ring’s biological activity with the benzohydrazide moiety’s reactivity. This unique structure allows it to participate in diverse chemical reactions and exhibit multiple biological activities.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21)

InChI Key

KZWVAKKUDLOWKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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